molecular formula C7H6FNO B11770640 4-Fluoro-6-methylpicolinaldehyde

4-Fluoro-6-methylpicolinaldehyde

Cat. No.: B11770640
M. Wt: 139.13 g/mol
InChI Key: OYPJRJDSZBRELZ-UHFFFAOYSA-N
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Description

4-Fluoro-6-methylpicolinaldehyde is a fluorinated pyridine derivative characterized by a formyl group (-CHO) at the 2-position, a fluorine atom at the 4-position, and a methyl group at the 6-position of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in agrochemical and pharmaceutical applications, due to its reactive aldehyde group and electron-withdrawing fluorine substituent.

Properties

IUPAC Name

4-fluoro-6-methylpyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO/c1-5-2-6(8)3-7(4-10)9-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPJRJDSZBRELZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpicolinaldehyde typically involves the fluorination of 6-methylpicolinaldehyde. . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-methylpicolinaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Fluoro-6-methylpicolinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Fluoro-6-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can lead to alterations in biochemical pathways, making it a valuable tool in medicinal chemistry and drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 4-Fluoro-6-methylpicolinaldehyde with structurally analogous compounds, focusing on substituent effects, reactivity, and applications.

Compound Name CAS No. Formula Substituents (Positions) Key Properties/Applications Reference
This compound Not explicitly listed C₇H₆FNO 4-F, 6-CH₃, 2-CHO Intermediate for pharmaceuticals, agrochemicals Inferred
4-Chloro-6-methylpicolinaldehyde 2126177-42-0 C₇H₆ClNO 4-Cl, 6-CH₃, 2-CHO Used in cross-coupling reactions; agrochemical synthesis
6-Amino-4-bromopicolinaldehyde 1289032-95-6 C₆H₅BrN₂O 4-Br, 6-NH₂, 2-CHO Precursor for heterocyclic ligands and dyes
Methyl 5-fluoro-6-methylpicolinate 1245647-61-3 C₈H₈FNO₂ 5-F, 6-CH₃, 2-COOCH₃ Herbicide intermediate; similarity score 0.91
6-(4-Fluorophenyl)picolinic acid 863704-60-3 C₁₂H₈FNO₂ 4-F-C₆H₄, 2-COOH Pharmaceutical lead compound; similarity 0.86

Key Observations:

Substituent Effects on Reactivity :

  • Halogen vs. Methyl Groups : The fluorine atom in this compound enhances electrophilic aromatic substitution reactivity compared to its chloro analog, as fluorine’s strong electron-withdrawing nature activates the pyridine ring toward nucleophilic attack .
  • Aldehyde vs. Ester Groups : The aldehyde group in picolinaldehydes enables condensation reactions (e.g., forming Schiff bases), whereas ester derivatives (e.g., Methyl 5-fluoro-6-methylpicolinate) are more stable and suited for hydrolysis to carboxylic acids .

Synthetic Utility: 4-Chloro-6-methylpicolinaldehyde is synthesized via chlorination of 6-methylpicolinaldehyde, a process likely adaptable to the fluoro analog using fluorinating agents like Selectfluor® . Compounds like 6-Amino-4-bromopicolinaldehyde highlight the role of amino groups in facilitating metal coordination, which is less pronounced in the fluoro-methyl variant .

Methyl 5-fluoro-6-methylpicolinate’s high similarity score (0.91) indicates overlapping synthetic pathways, possibly in antimetabolite drug development .

Research Findings and Challenges

  • Synthesis Challenges: Fluorination at the 4-position requires precise control to avoid overhalogenation, as seen in the synthesis of 4-amino-5-fluoro-3-chloro-6-substituted picolinates using 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione .
  • Stability Issues : Aldehyde-containing compounds like this compound are prone to oxidation, necessitating stabilization under inert atmospheres during storage .

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